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Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701

An In-depth Technical Guide on the Spectroscopic Data of 4-Indanol

This guide provides a comprehensive overview of the spectroscopic data for 4-Indanol (CAS
No. 1641-41-4), tailored for researchers, scientists, and professionals in drug development.
The document presents available and predicted spectroscopic data, details general
experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data of 4-Indanol

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-Indanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic
molecules.

Areported *H NMR spectrum for 4-Indanol was obtained in deuterated chloroform (CDCls) on
a 400 MHz instrument. The chemical shifts (8) are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: *H NMR Spectroscopic Data for 4-Indanol
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. . Coupling )
Chemical Shift L Number of Assignment
Multiplicity Constant (J) .
(0) (ppm) Protons (Tentative)
(Hz)
7.02 m - 1H Aromatic CH
6.80 d 5.2 1H Aromatic CH
6.61 m - 1H Aromatic CH
4.8 (Predicted) S - 1H OH
291 m - 4H CH: (Aliphatic)
2.05 m - 2H CHz (Aliphatic)

Source: ChemicalBook. Note: The assignment of aromatic protons is tentative without further
2D NMR analysis. The chemical shift for the hydroxyl proton is a prediction as it is often a
broad singlet and its position can vary.[1]

Experimental 13C NMR data for 4-Indanol is not readily available in public spectral databases.
Therefore, a predicted 3C NMR spectrum is provided below. The prediction was generated
using online computational tools.

Table 2: Predicted 3C NMR Spectroscopic Data for 4-Indanol
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Chemical Shift (8) (ppm) Carbon Type
152.0 Quaternary (C-OH)
142.5 Quaternary

134.0 Quaternary

127.5 CH

121.0 CH

115.0 CH

32.0 CH2

30.0 CH:2

25.0 CH2

Note: This is a predicted spectrum and should be used as a reference. Actual experimental
values may vary.

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectra for 4-lndanol are not available in the public databases
searched. However, the expected characteristic absorption bands based on its functional
groups are summarized below.

Table 3: Expected Characteristic IR Absorption Bands for 4-Indanol

Wavenumber Range (cm~?) Vibration Type Functional Group
3600-3200 O-H stretch Alcohol

3100-3000 C-H stretch Aromatic
3000-2850 C-H stretch Aliphatic

1600-1450 C=C stretch Aromatic Ring
1260-1000 C-O stretch Alcohol
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Mass Spectrometry (MS)

An experimental mass spectrum for 4-Indanol is not readily available. The expected molecular
ion peak and potential major fragmentation patterns are described below.

Table 4: Expected Mass Spectrometry Data for 4-Indanol

mlz lon Notes

Molecular ion peak
134.18 [M]* corresponding to the molecular
weight of 4-Indanol (CsH100).

116 [M-H20]* Loss of a water molecule.

105 [M-CHOJ* Loss of a formyl radical.

o1 (CoHi]* Tropylium ion, a common
77
fragment for alkylbenzenes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques
discussed.

NMR Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the 4-Indanol sample in approximately 0.6-0.8 mL of a suitable
deuterated solvent (e.g., CDCls, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.
 If necessary, add a small amount of an internal standard (e.g., TMS).
Instrumentation and Data Acquisition:

e Spectrometer: A 400 MHz (or higher) NMR spectrometer.
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e 'HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-5 seconds.
e 13C NMR:
o Pulse sequence: Proton-decoupled single-pulse experiment.
o Number of scans: 1024 or more, due to the low natural abundance of 13C.

o Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

o Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry.

e Place a small amount of the solid 4-Indanol sample directly onto the ATR crystal.
o Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Instrumentation and Data Acquisition:

o Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS or MCT
detector.

o Data Collection:
o Acquire a background spectrum of the empty, clean ATR crystal.

o Acquire the sample spectrum.
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[e]

The instrument software will automatically ratio the sample spectrum to the background
spectrum to generate the absorbance or transmittance spectrum.

[e]

Typical range: 4000-400 cm~1.

Resolution: 4 cm~—1.

o

Number of scans: 16-32.

[¢]

Mass Spectrometry

Sample Preparation (Electron lonization - El):

e Dissolve a small amount of the 4-Indanol sample in a volatile organic solvent (e.qg.,
methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

e For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 pL) of
the solution into the GC inlet.

Instrumentation and Data Acquisition:

Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

lonization Method: Electron lonization (El) at 70 eV.

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

Data Collection: The instrument will record the mass-to-charge ratio (m/z) of the ions

produced.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationships between the different techniques for structure elucidation.
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General workflow for spectroscopic analysis of a chemical compound.
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Logical relationship of spectroscopic techniques for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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